2-(3,4-Dichlorophenoxy)propanohydrazide
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Overview
Description
2-(3,4-Dichlorophenoxy)propanohydrazide is an organic compound with the molecular formula C9H10Cl2N2O2 and a molecular weight of 249.1 g/mol . This compound is characterized by the presence of a dichlorophenoxy group attached to a propanohydrazide moiety. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)propanohydrazide typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form 2-(3,4-dichlorophenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalyst, depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product
Quality Control: Rigorous testing to meet industry standards for purity and consistency
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation Products: Dichlorophenoxypropanoic acid derivatives
Reduction Products: Simplified hydrazides
Substitution Products: Functionalized derivatives with various substituents
Scientific Research Applications
2-(3,4-Dichlorophenoxy)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)propanohydrazide involves its interaction with specific molecular targets. The compound can:
Bind to Proteins: Interact with proteins to modulate their activity.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting various biochemical pathways.
Alter Cellular Processes: Influence cellular processes by modifying protein functions and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)propanohydrazide
- 2-(3,5-Dichlorophenoxy)propanohydrazide
- 2-(4-Chlorophenoxy)propanohydrazide
Uniqueness
2-(3,4-Dichlorophenoxy)propanohydrazide is unique due to its specific dichlorophenoxy group positioning, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-6-2-3-7(10)8(11)4-6/h2-5H,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDXUCWCNIUPTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407293 |
Source
|
Record name | 2-(3,4-dichlorophenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-62-5 |
Source
|
Record name | 2-(3,4-dichlorophenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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